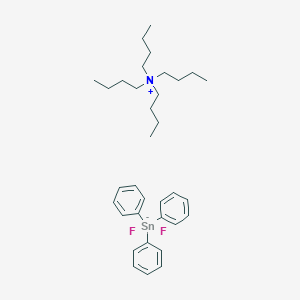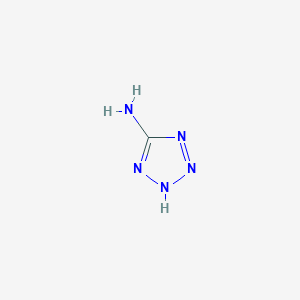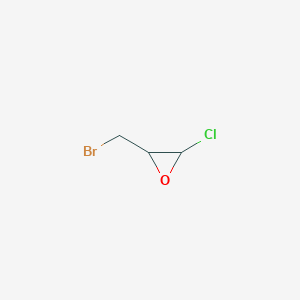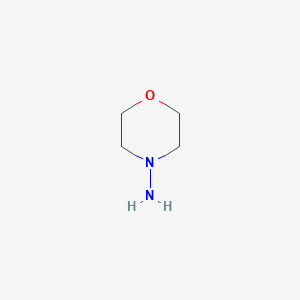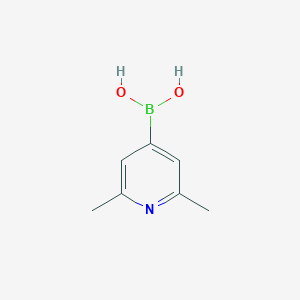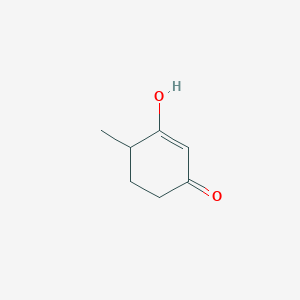
2-Cyclohexèn-1-one,3-hydroxy-6-méthyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O2 It is a cyclohexenone derivative featuring a hydroxyl group and a methyl group attached to the cyclohexene ring
Applications De Recherche Scientifique
3-Hydroxy-4-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of 4-methylcyclohexanone with formaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enone structure.
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-4-methylcyclohex-2-en-1-one may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for efficient production and easy scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The enone structure can be reduced to form a saturated cyclohexanone derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Oxo-4-methylcyclohex-2-en-1-one
Reduction: 3-Hydroxy-4-methylcyclohexanone
Substitution: Various substituted cyclohexenone derivatives depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The enone structure allows for conjugation with nucleophiles, which can lead to the formation of covalent bonds with target proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-4,6-dimethylcyclohex-2-en-1-one
- 3-Hydroxy-4-phenylcyclohex-2-en-1-one
- 3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
3-Hydroxy-4-methylcyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring. The presence of both a hydroxyl group and a methyl group in specific positions imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
IUPAC Name |
3-hydroxy-4-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h4-5,9H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAISPBNIWWZHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
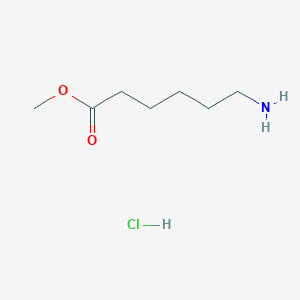
![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)
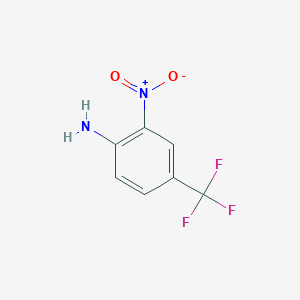
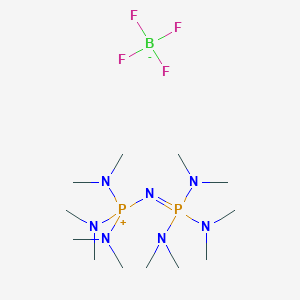
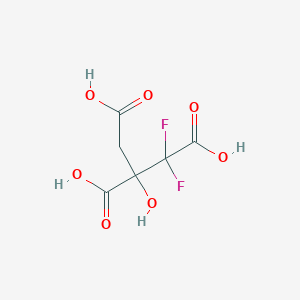
![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
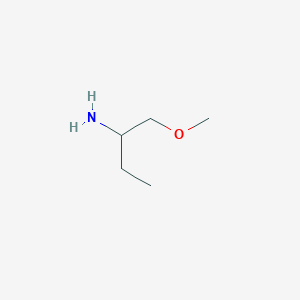
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
